Computed Lipophilicity and Polarity Differentiate Specific Compound from 5-Methyl Analog
Comparison of computed properties reveals the target compound has higher lipophilicity (XLogP3 = 4.3) compared to the 5-methyl analog N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide (XLogP3 = 3.6) [1][2]. This roughly 0.7 log unit difference in partition coefficient translates to an approximately 5-fold greater predicted partitioning into octanol versus water, which can significantly affect pharmacokinetic behavior [1][2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide (CAS 718602-30-3): 3.6 |
| Quantified Difference | Δ = 0.7 log units |
| Conditions | Computed via XLogP3 algorithm as documented in PubChem |
Why This Matters
This property difference means the target compound is predicted to have markedly different absorption and distribution compared to a close analog, directly impacting biological study design and compound selection.
- [1] PubChem. (2026). Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine. Compound Summary for CID 42588631. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide. Compound Summary for CID 850126. National Center for Biotechnology Information. View Source
